N-Boc-3-methylmorpholine-3-carboxylic Acid

CAS No.: 1052680-53-1

Cat. No.: VC2393474

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052680-53-1 |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) |

| Standard InChI Key | OWKAFGALKWOGOO-UHFFFAOYSA-N |

| SMILES | CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |

Introduction

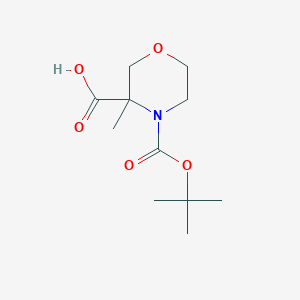

Chemical Identity and Structure

N-Boc-3-methylmorpholine-3-carboxylic acid is characterized by its distinct chemical structure featuring a morpholine ring with a methyl substituent at the 3-position and a carboxylic acid group. The nitrogen atom of the morpholine ring is protected by a Boc group, which is a common protecting group in organic synthesis.

Chemical Identifiers and Basic Properties

The compound is identified through various chemical nomenclature systems and has specific physical and chemical properties as outlined in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 1052680-53-1 |

| MDL Number | MFCD09756545 |

| PubChem CID | 22309142 |

| IUPAC Name | 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) |

| InChI Key | OWKAFGALKWOGOO-UHFFFAOYSA-N |

| SMILES | CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |

| Appearance | White to yellow solid |

The compound features a quaternary carbon at the 3-position of the morpholine ring, bearing both a methyl group and a carboxylic acid functionality. The nitrogen in the morpholine ring is protected with a Boc group, making it a useful building block in organic synthesis .

Structural Characteristics

The three-dimensional structure of N-Boc-3-methylmorpholine-3-carboxylic acid is characterized by the morpholine ring adopting a chair conformation. The Boc protecting group is positioned perpendicular to the plane of the morpholine ring, while the carboxylic acid group extends outward from the quaternary carbon. This spatial arrangement influences its reactivity and interaction with various chemical reagents .

The presence of the Boc group serves a critical function by protecting the nitrogen atom from unwanted reactions during synthetic procedures, allowing for selective transformations at other sites in the molecule. This protection can be readily removed under acidic conditions when necessary .

| Supplier | Product Code | Purity | Form |

|---|---|---|---|

| American Elements | OMXX-280315-01 | Not specified | White to yellow solid |

| AChemBlock | U140844 | 97% | Not specified |

Commercial suppliers typically provide the compound with a purity of ≥97%, making it suitable for research applications and synthetic chemistry .

Applications in Organic Synthesis

N-Boc-3-methylmorpholine-3-carboxylic acid serves as a valuable building block in organic synthesis, particularly in pharmaceutical research and development.

Building Block in Medicinal Chemistry

The compound's unique structure makes it valuable for:

-

Creating diverse morpholine-containing compounds

-

Serving as an intermediate in the synthesis of complex pharmaceutical molecules

-

Providing a protected nitrogen source that can be selectively deprotected

-

Contributing both morpholine and carboxylic acid functionalities to target molecules

The presence of both the carboxylic acid group and the protected nitrogen allows for orthogonal reactions, making it useful in multi-step synthetic routes where selective transformations are required.

Analytical Characterization

The analytical characterization of N-Boc-3-methylmorpholine-3-carboxylic acid typically involves various spectroscopic and analytical techniques to confirm its structure and purity.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-Boc-3-methylmorpholine-3-carboxylic acid helps predict its reactivity and potential biological activities when incorporated into larger molecules.

Reactivity Profile

The compound's structure suggests several key reactive sites:

-

The carboxylic acid group: Can undergo esterification, amidation, and reduction reactions

-

The Boc protecting group: Can be cleaved under acidic conditions to reveal the secondary amine

-

The morpholine oxygen: Can participate in hydrogen bonding and coordination with metals

-

The quaternary carbon: Provides steric hindrance around the carboxylic acid group, potentially affecting its reactivity

These structural features make it a versatile building block that can be transformed into various derivatives with potentially different biological activities.

Steric and Electronic Effects

The quaternary carbon bearing both the methyl group and the carboxylic acid creates a sterically hindered environment that can influence:

These steric effects, combined with the electronic properties of the Boc group and the morpholine oxygen, determine the compound's behavior in chemical reactions and its potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume